2-(4-(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-2-4-13(20)5-3-12)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXPKLUFVWZHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Scaffold: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the purine scaffold with 4-chlorobenzyl chloride under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, typically using piperazine and appropriate leaving groups.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxo derivatives of the purine scaffold.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Antibacterial Properties
Research has highlighted that compounds similar to 2-(4-(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide exhibit significant antibacterial activity against various strains. For instance:
- Activity Against Gram-negative and Gram-positive Bacteria : Studies have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase Inhibition : The compound demonstrated strong inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Significant urease inhibitory activity was observed, suggesting potential applications in treating urinary infections .
Cancer Chemotherapy
The structural components of this compound suggest potential applications in cancer therapy. The presence of dioxo groups may enhance interactions with DNA or RNA targets, leading to cytotoxic effects on cancer cells.
Diuretic and Hypoglycemic Effects
Research indicates that derivatives of piperazine have been associated with diuretic action and hypoglycemic effects. These properties could be beneficial in managing conditions like hypertension and diabetes .
Case Studies and Research Findings
Several studies have documented the effectiveness of related compounds in various biological assays:
Mechanism of Action
The mechanism of action of 2-(4-(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes.
Modulate Receptors: Interact with specific receptors on the cell surface, affecting signal transduction pathways and cellular responses.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
a) 2-(4-(7-Isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide ()
- Structural Difference : The 4-chlorobenzyl group in the target compound is replaced with an isobutyl chain.
- Impact :
b) N-(1-(3-Benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-2-(4-chlorophenyl)vinyl)acetamide ()
- Structural Difference : Incorporates a benzyl group at position 3 and a 4-chlorophenylvinyl substituent.
- Density Functional Theory (DFT) calculations show significant electron density on the acetamide’s carbonyl oxygen (−0.488 charge), which may enhance hydrogen-bonding capacity compared to the target compound .
Modifications in the Piperazine-Acetamide Linker
a) 2-(8-((4-Ethylpiperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide ()
- Structural Difference : Replaces the piperazine ring with a 4-ethylpiperazinyl-methyl group.
- Conformational Flexibility: The methylene bridge between piperazine and purine may alter spatial orientation, affecting target engagement .
Data Table: Key Properties of Analogs
Research Findings and Implications
- Electronic Effects: DFT studies () highlight the critical role of the acetamide carbonyl in charge distribution, suggesting that even minor substituent changes (e.g., chloro vs. benzyl) can modulate reactivity and target selectivity .
- Biological Activity : The absence of direct biological data for the target compound necessitates extrapolation from analogs. For instance, the 7-isobutyl variant () may exhibit reduced CNS penetration due to lower lipophilicity, whereas the 4-chlorophenyl analog () could show enhanced enzyme inhibition via H-bonding .
Biological Activity
The compound 2-(4-(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to compile and analyze the biological activities associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 422.89 g/mol. The structure includes a purine derivative with a piperazine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O4 |
| Molecular Weight | 422.89 g/mol |
| Density | 1.47 g/cm³ (Predicted) |
| pKa | 9.31 (Predicted) |
Anticancer Activity
Research has indicated that derivatives of purine compounds, including those similar to our target compound, exhibit significant anticancer properties. A study investigating the antiproliferative effects of various theophylline derivatives demonstrated that certain modifications can enhance efficacy against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. For instance, derivative d17 showed an IC50 value of against A549 cells and against H460 cells .
The mechanism of action for these compounds often involves the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, and inhibition of the Akt signaling pathway . This suggests that our target compound may similarly influence these pathways due to its structural similarities.
Study on Antiproliferative Effects
A systematic evaluation was conducted on a series of purine derivatives to assess their antiproliferative activity across multiple cancer cell lines. The findings highlighted that modifications in the chemical structure significantly impacted biological activity. Notably:
- Compound d17 : Demonstrated strong antiproliferative effects on nine human cancer cell lines.
- Mechanism : Induced apoptosis by increasing the ratio of Bax/Bcl-2 while downregulating phosphorylated Akt levels .
In Vitro Evaluation of Antimicrobial Properties
In another study focusing on antimicrobial efficacy, several derivatives were tested against common bacterial strains. The results indicated:
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring closure. Key steps include:
- Amide coupling : Use of coupling agents (e.g., HATU, DCC) under anhydrous conditions to minimize hydrolysis .
- Piperazine functionalization : Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF, THF) to enhance yield .
- Purification : Reverse-phase HPLC or crystallization from ethanol/water mixtures to achieve ≥95% purity. Monitor purity via LC-MS and NMR .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR : Use - and -NMR to verify substituents on the purine and piperazine moieties. Pay attention to methyl ( ppm) and carbonyl ( ppm) signals .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed ) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing, if single crystals are obtainable .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Protect from light due to UV-sensitive moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., ATPase inhibition assays for kinase targets) .
- Data normalization : Account for batch-to-batch variability in compound purity using quantitative -NMR or LC-MS .
- Mechanistic follow-up : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities if cell-based assays show inconsistency .
Q. What computational approaches are suitable for predicting interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with mutagenesis studies .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational dynamics .
- QSAR modeling : Corporate structural analogs (e.g., 4-chlorobenzyl derivatives) to predict activity against untested targets .
Q. How can stereochemical effects on activity be systematically evaluated?
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiomers via asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .
- Biological assays : Compare IC values of enantiomers in target-specific assays (e.g., kinase inhibition) to identify stereospecificity .
Q. What methodologies are recommended for studying metabolic pathways and excretion?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Focus on oxidative dealkylation and glucuronidation pathways .
- Radiolabeling : Synthesize -labeled compound to track excretion profiles in preclinical models .
Methodological Resources
- Experimental design : Apply factorial design (e.g., Box-Behnken) to optimize reaction conditions and reduce experimental runs .
- Data management : Use cheminformatics tools (e.g., KNIME, ChemAxon) to catalog spectral data and assay results .
- Safety protocols : Follow institutional chemical hygiene plans for handling hazardous intermediates (e.g., chlorobenzyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
